Cambendazole

Vue d'ensemble

Description

Le cambendazole est un dérivé du benzimidazole connu pour ses propriétés anthelminthiques. Il est principalement utilisé en médecine vétérinaire pour traiter les infections parasitaires par les vers.

Méthodes De Préparation

Le cambendazole peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de l’o-phénylènediamine avec des aldéhydes aromatiques en présence d’un catalyseur acide. Cette réaction forme le noyau benzimidazole, qui peut ensuite être modifié pour produire du this compound . Les méthodes de production industrielles font souvent appel à l’utilisation de trichlorotitanium (IV) comme catalyseur dans l’éthanol .

Analyse Des Réactions Chimiques

Le cambendazole subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses amines correspondantes.

Substitution : Diverses réactions de substitution peuvent se produire sur le cycle benzimidazole, conduisant à la formation de différents dérivés.

Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d’hydrogène pour l’oxydation et l’hydrure de lithium et d’aluminium pour la réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l’étude des dérivés du benzimidazole.

Biologie : Le this compound est utilisé pour étudier les effets des composés anthelminthiques sur les vers parasites.

Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments anthelminthiques et d’autres applications pharmaceutiques

Applications De Recherche Scientifique

Cambendazole, a benzimidazole derivative, has garnered attention for its various applications in scientific research, particularly in the fields of agriculture, pharmacology, and veterinary medicine. This article delves into the multifaceted uses of this compound, supported by comprehensive data tables and case studies.

Chemical Properties of this compound

This compound is characterized by its molecular formula and a molecular weight of 226.24 g/mol. Its structure features a benzimidazole core, which is crucial for its biological activity. The compound exhibits moderate solubility in organic solvents and low solubility in water, influencing its application in various fields.

Agricultural Uses

This compound is primarily recognized for its fungicidal properties. It is utilized in agricultural practices to control fungal pathogens affecting crops. The compound works by inhibiting the synthesis of microtubules, which are essential for cell division in fungi.

Case Study: Efficacy Against Fungal Pathogens

A study conducted on this compound's effectiveness against Fusarium species showed significant reductions in fungal growth when applied at concentrations of 50-100 mg/L. The results indicated a 70% inhibition rate compared to untreated controls, highlighting its potential as a crop protectant.

| Pathogen | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 65 |

| Fusarium graminearum | 100 | 70 |

Pharmacological Applications

In pharmacology, this compound is being investigated for its potential anti-cancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the disruption of microtubule dynamics.

Case Study: Anti-Cancer Activity

Research published in the Journal of Cancer Research demonstrated that this compound treatment led to a significant decrease in cell viability in human cancer cell lines, including breast and prostate cancer. The study reported an IC50 value of approximately 25 µM for breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| LNCaP (Prostate Cancer) | 30 |

Veterinary Medicine

This compound has applications in veterinary medicine as an anthelmintic agent. It is effective against various helminths and is used to treat parasitic infections in livestock and pets.

Case Study: Efficacy Against Nematodes

A clinical trial involving cattle infected with Haemonchus contortus demonstrated that this compound administered at a dose of 10 mg/kg resulted in a 90% reduction in egg counts within seven days post-treatment.

| Animal Type | Parasite | Dose (mg/kg) | Efficacy (%) |

|---|---|---|---|

| Cattle | Haemonchus contortus | 10 | 90 |

| Sheep | Teladorsagia circumcincta | 10 | 85 |

Mécanisme D'action

Le cambendazole exerce ses effets en se liant au site sensible à la colchicine de la tubuline, inhibant sa polymérisation en microtubules. Cette perturbation de la formation des microtubules entraîne la mort des vers parasites en interférant avec leurs processus cellulaires .

Comparaison Avec Des Composés Similaires

Le cambendazole est similaire à d’autres dérivés du benzimidazole tels que :

- Thiabendazole

- Mebendazole

- Albendazole

- Fenbendazole

Ce qui distingue le this compound, c’est sa structure moléculaire spécifique, qui lui confère des propriétés de liaison et une efficacité uniques contre certains vers parasites .

Activité Biologique

Cambendazole, a benzimidazole derivative, is an anthelmintic compound primarily used for the treatment of parasitic infections in various animal species and has shown potential in human medicine as well. This article explores its biological activity, efficacy against specific parasites, metabolism, and safety profile based on diverse research findings.

Overview of this compound

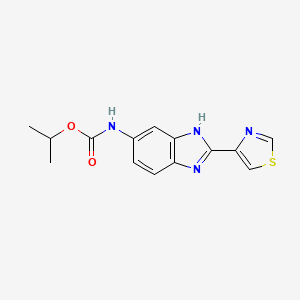

This compound is chemically classified as 2-(4-thiazolyl)-5-isopropoxycarbonylaminobenzimidazole. It exhibits broad-spectrum anthelmintic activity, particularly against nematodes and some cestodes. Its mechanism of action involves the inhibition of microtubule polymerization, which disrupts cellular functions in parasites.

Animal Studies

- Goats and Muellerius capillaris :

- Horses :

Human Studies

- Strongyloidiasis Treatment :

Metabolism and Residue Analysis

This compound is rapidly metabolized into at least 13 urinary metabolites. Research indicates that after administration in cattle, radioactivity from the compound was found to persist in liver tissues for weeks. However, the majority of this radioactivity was linked to protein and nucleic acid fractions rather than being bioavailable . This suggests that while this compound can lead to significant tissue residues, its toxicological impact may be less concerning than initially thought.

Safety Profile and Side Effects

The safety profile of this compound appears favorable based on multiple studies:

- In the aforementioned human study on strongyloidiasis, side effects were negligible and did not necessitate treatment interruption .

- In equine studies, side effects were also minimal, reinforcing its suitability for use in both veterinary and potentially human medicine.

Comparative Efficacy

A comparative analysis of this compound against other anthelmintics highlights its effectiveness:

| Drug | Target Parasite | Dosage (mg/kg) | Efficacy (%) |

|---|---|---|---|

| This compound | Muellerius capillaris | 60 | 77 |

| Fenbendazole | Muellerius capillaris | 30 | 36 |

| This compound | Strongyles in Horses | Various | ≥95 |

| Thiabendazole | Strongyles in Horses | Various | Variable |

Propriétés

IUPAC Name |

propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWHWHNCPFEXLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046852 | |

| Record name | Cambendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Urokinase is a serine protease. It cleaves plasminogen to form the active fibrinolytic protease, plasmin. | |

| Record name | Urokinase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

26097-80-3, 9039-53-6 | |

| Record name | Cambendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26097-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cambendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026097803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urokinase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cambendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11380 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cambendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urokinase (peptidolytic) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cambendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cambendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kinase (enzyme-activating), uro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAMBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/079X63S3DU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Cambendazole against helminths?

A1: While the precise mechanism is not fully elucidated in the provided research, this compound, like other benzimidazoles, is believed to exert its anthelmintic effect by interfering with the parasite's energy metabolism. It's suggested that this compound binds to tubulin, a protein crucial for microtubule formation in helminths. This binding disrupts microtubule-dependent processes, such as glucose uptake, leading to energy depletion and ultimately parasite death [].

Q2: Does the efficacy of this compound vary depending on the developmental stage of the parasite?

A2: Yes, the efficacy of this compound can vary depending on the parasite's developmental stage. For instance, in a study on sheep, this compound was found to be highly effective against adult Strongyloides papillosus, but less effective against the immature stages []. This highlights the importance of considering the parasite's life cycle when evaluating anthelmintic efficacy.

Q3: Is there evidence of resistance development to this compound in helminth populations?

A3: While the provided research doesn't directly address this compound resistance, one study suggests that Haemonchus contortus populations, previously exposed to benzimidazoles like Thiabendazole and Parbendazole, might exhibit some level of cross-resistance to this compound []. This emphasizes the need for continuous monitoring of anthelmintic resistance and the development of sustainable parasite control strategies.

Q4: Are there any studies on the in vitro effects of this compound on different Strongyloides species?

A4: Yes, research has explored the in vitro effects of this compound on Strongyloides species. One study compared the effects of this compound, Thiabendazole, and Mebendazole on Strongyloides ratti and Strongyloides stercoralis []. The study found that while all three drugs inhibited larval development in S. ratti and S. stercoralis, only this compound reduced the viability of first and second-stage S. ratti larvae and completely blocked infection by both S. ratti and S. stercoralis after pre-incubation with infective larvae []. This suggests a distinct mode of action for this compound compared to the other benzimidazoles.

Q5: Has this compound been investigated for treating cutaneous larva migrans in humans?

A5: Yes, this compound has been explored as a treatment for cutaneous larva migrans. A study involving 30 pediatric and adult patients with cutaneous larva migrans reported a 100% cure rate after a single oral dose of this compound (approximately 5 mg/kg), with a second dose administered to six patients after one week []. The study also noted excellent drug tolerance among the participants [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.